5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile
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Overview
Description
5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a triazole ring
Preparation Methods
The synthesis of 5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile typically involves multiple steps. One common method involves the formation of the thiazole ring through a cyclization reaction. For instance, starting with p-trifluoromethylaniline, a diazotization reaction can be performed to form a ring with ethyl 2,3-dicyanopropionate under weakly acidic conditions. This is followed by chlorination and decarboxylation to obtain the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like boronic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The thiazole and triazole rings can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated thiazoles and triazoles, such as fluoxetine and celecoxib. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C14H8F3N5S |
---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C14H8F3N5S/c1-7-11(12-10(6-18)20-22-21-12)19-13(23-7)8-2-4-9(5-3-8)14(15,16)17/h2-5H,1H3,(H,20,21,22) |
InChI Key |
HRPOFNGLAQYGDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C3=NNN=C3C#N |
Origin of Product |
United States |
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